![molecular formula C19H14N2O3S B2691788 6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one CAS No. 313954-54-0](/img/structure/B2691788.png)
6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step processes. For instance, the synthesis of 4-arylamino-quinazoline derivatives involves the condensation of 9-aminoacridine derivatives with phthalic anhydride or cis-1,2,3,6-tetrahydrophthalimide .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound likely has a planar structure due to the presence of the chromen-2-one and thiazol-4-yl groups .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Research on derivatives of 4-hydroxy-chromen-2-one, including compounds with structures similar to 6-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one, has demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated against various strains of bacteria and fungi, showing a range of bacteriostatic and bactericidal effects. The synthesis approach often involves one-pot multicomponent reactions, employing advanced instrumental methods for structural characterization. Such compounds are promising for the development of new antimicrobial agents, with studies highlighting their efficacy against Staphylococcus aureus, E. coli, Bacillus cereus, and selected types of fungi (Behrami & Dobroshi, 2019), (Al-Amiery et al., 2012).
Synthesis and Characterization
The synthesis of related compounds involves novel organic reactions, aiming to enhance their antibacterial and antifungal properties. These studies employ various synthetic routes, including solvent-free conditions and one-pot reactions, to achieve high yields and efficient synthesis. Characterization techniques such as melting points, IR spectra, NMR, and mass spectroscopy are crucial for confirming the structure and purity of these compounds. The research underscores the importance of synthetic chemistry in developing new compounds with potential therapeutic applications (Velpula et al., 2015), (Saeed et al., 2013).
Neuroprotective Properties
The exploration of novel coumarin derivatives for their neuroprotective effects is another area of interest. Compounds synthesized through click reactions have been evaluated for their neuroprotectivity against oxidative stress-induced cell line models. These studies not only highlight the potential therapeutic applications of these compounds in neurodegenerative diseases but also emphasize the importance of molecular docking studies in understanding their mechanism of action (Kumari et al., 2018).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities exhibited by similar compounds, this compound could potentially be developed into a novel antimicrobial or anticancer agent .
Propiedades
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-23-14-7-8-17-12(9-14)10-15(18(22)24-17)16-11-25-19(21-16)20-13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOMBQKODJFISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

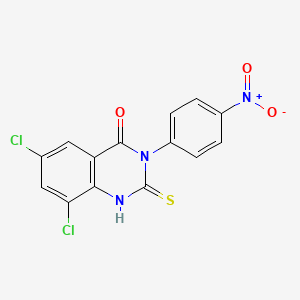
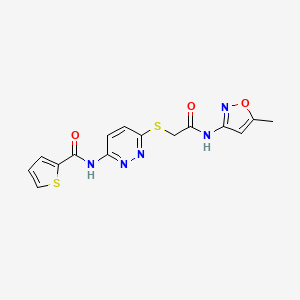
![Ethyl 2-amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2691708.png)

![3-[(3-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2691711.png)
![1-[(4-Methoxyphenyl)methyl]-3-(3-phenylmethoxypyridin-2-yl)urea](/img/structure/B2691712.png)

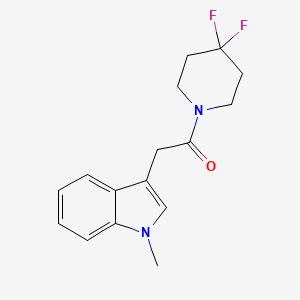
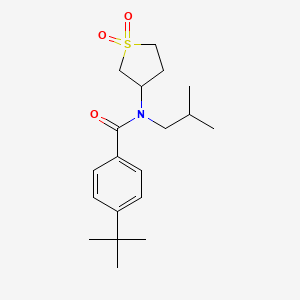
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-naphthamide](/img/structure/B2691722.png)
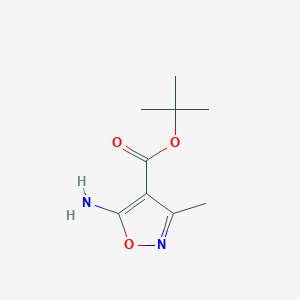
![3-benzyl-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2691725.png)
![N-(2,5-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691727.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbutanamide](/img/structure/B2691728.png)